molecular formula C19H21N5O3 B4429691 3-ethyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

3-ethyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B4429691
M. Wt: 367.4 g/mol
InChI Key: LCEIHFKYRUTKNU-UHFFFAOYSA-N
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Description

Imidazo[2,1-f]purine-2,4-dione derivatives are a class of compounds known for their versatile biological activities and chemical properties. These compounds have been studied for potential pharmacological applications, including antidepressant and anxiolytic effects, and as tools in chemical synthesis and material science.

Synthesis Analysis

The synthesis of imidazo[2,1-f]purine-2,4-dione derivatives involves several key steps, including the alkylation and arylation of purine precursors, intramolecular cyclization, and functionalization of the imidazo[2,1-f]purine core. The synthesis process is tailored to introduce specific substituents at desired positions on the purine ring, enabling the exploration of structure-activity relationships (SAR) and the development of compounds with enhanced biological or physical properties (Zagórska et al., 2016).

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purine-2,4-dione derivatives is characterized by the presence of the imidazo[2,1-f]purine scaffold, a bicyclic structure comprising a purine ring fused to an imidazole ring. This core structure is further modified by substituents that influence the compound's electronic properties, conformation, and intermolecular interactions, affecting its biological activity and physicochemical properties (Shukla et al., 2020).

Chemical Reactions and Properties

Imidazo[2,1-f]purine-2,4-dione derivatives participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, allowing for further diversification of the compound library. These reactions are instrumental in introducing functional groups that modulate the compound's reactivity, targeting properties, and solubility (Kim et al., 1978).

Physical Properties Analysis

The physical properties of imidazo[2,1-f]purine-2,4-dione derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature and position of substituents on the imidazo[2,1-f]purine core. These properties are critical for the compound's application in drug formulation and material science, affecting its stability, bioavailability, and functionality (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties of imidazo[2,1-f]purine-2,4-dione derivatives, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and photophysical characteristics, are crucial for their biological activity and potential applications in photochemistry and as molecular probes. Modifications to the imidazo[2,1-f]purine scaffold can lead to compounds with tailored redox properties, fluorescence, and photo-stability, enabling their use in a wide range of scientific investigations (Gao et al., 2016).

properties

IUPAC Name

2-ethyl-6-(2-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-6-22-17(25)15-16(21(4)19(22)26)20-18-23(11(2)12(3)24(15)18)13-9-7-8-10-14(13)27-5/h7-10H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEIHFKYRUTKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4OC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 2
3-ethyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 3
3-ethyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 4
3-ethyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 5
3-ethyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 6
Reactant of Route 6
3-ethyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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